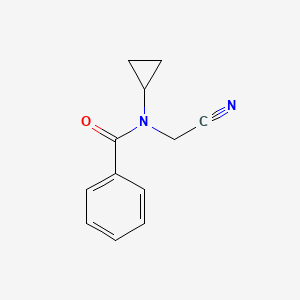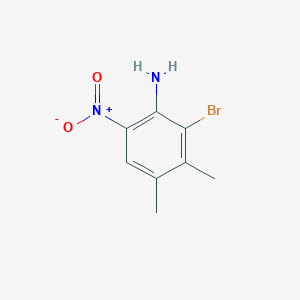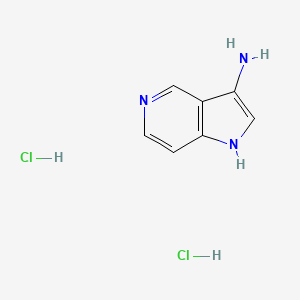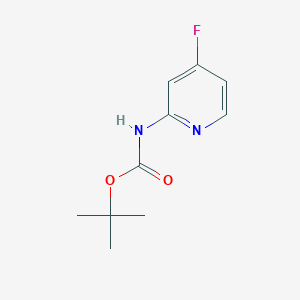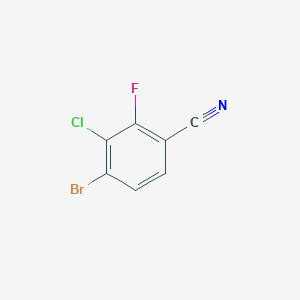![molecular formula C15H19NO2 B1373846 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol CAS No. 1275109-27-7](/img/structure/B1373846.png)
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
Overview
Description
The compound “4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol” has a CAS Number of 1275109-27-7 . It has a molecular weight of 245.32 and its IUPAC name is 4-[4-(4-morpholinylmethyl)phenyl]-3-butyn-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO2/c17-10-2-1-3-14-4-6-15(7-5-14)13-16-8-11-18-12-9-16/h4-7,17H,2,8-13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil . The storage temperature is not specified .Scientific Research Applications
Antibacterial and Antifungal Activity
- A study focused on synthesizing and characterizing tertiary aminoalkanols, including variants similar to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol, and testing them for antibacterial activity. The synthesized compounds were confirmed to have potential as biologically active substances, specifically showing antibacterial properties (Isakhanyan et al., 2014).
- Another research synthesized a compound related to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol and evaluated its biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. It demonstrated significant anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).
Antitumor Activity
- A similar tertiary aminoalkanol compound was synthesized and tested for antitumor activity. The study highlighted the potential of these compounds in cancer treatment, marking them as biologically active compounds with antitumor properties (Isakhanyan et al., 2016).
Antibacterial Modulating Activity
- Research involving 4-(Phenylsulfonyl) morpholine, which shares a morpholine group with 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol, assessed its antimicrobial and modulating activity. The study found notable modulating activity, particularly in combination with other substances against certain bacterial strains (Oliveira et al., 2015).
Antihypertensive and Antiarrhythmic Properties
- A study synthesized a compound with a morpholine group and tested its antihypertensive and antiarrhythmic properties. This research underlines the potential medical applications of compounds structurally similar to 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (Abrego et al., 2010).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-10-2-1-3-14-4-6-15(7-5-14)13-16-8-11-18-12-9-16/h4-7,17H,2,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSHOLCUNRJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



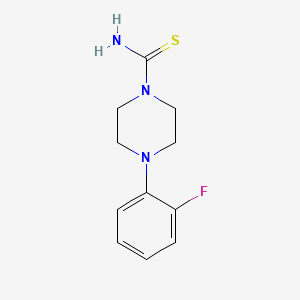
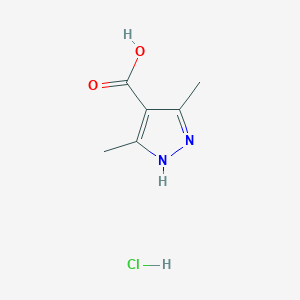
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
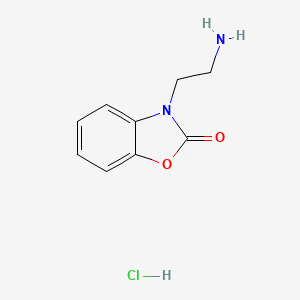
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
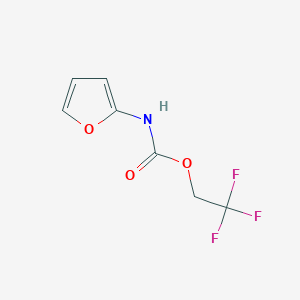
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

